molecular formula C17H23N7O2 B8615034 N4-(4-(4-ethylpiperazin-1-yl)-2-nitrophenyl)-N6-methylpyrimidine-4,6-diamine

N4-(4-(4-ethylpiperazin-1-yl)-2-nitrophenyl)-N6-methylpyrimidine-4,6-diamine

Cat. No.: B8615034
M. Wt: 357.4 g/mol
InChI Key: VOBBAVRGJUZGLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4-(4-(4-ethylpiperazin-1-yl)-2-nitrophenyl)-N6-methylpyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C17H23N7O2 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H23N7O2

Molecular Weight

357.4 g/mol

IUPAC Name

4-N-[4-(4-ethylpiperazin-1-yl)-2-nitrophenyl]-6-N-methylpyrimidine-4,6-diamine

InChI

InChI=1S/C17H23N7O2/c1-3-22-6-8-23(9-7-22)13-4-5-14(15(10-13)24(25)26)21-17-11-16(18-2)19-12-20-17/h4-5,10-12H,3,6-9H2,1-2H3,(H2,18,19,20,21)

InChI Key

VOBBAVRGJUZGLH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=NC(=C3)NC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A degassed mixture of 4-(4-ethylpiperazin-1-yl)-2-nitroaniline (2.1 g, 8.4 mmol), 6-chloro-N-methylpyrimidin-4-amine (Procedure 2A, step e; 1.2 g, 8.4 mmol), Pd2(dba)3 (1.54 g, 1.68 mmol), xantphos (1.94 g, 3.36 mmol) and Cs2CO3 (5.48 g, 16.8 mmol) in toluene (45 mL) was heated at 100° C. for 1 hour. The reaction was concentrated, and the residue was purified by flash chromatography on silica eluting with MeOH:DCM=1:40-1:20 to obtain the title compound (870 mg, yield: 29%). MS (ESI): 358 [M+H]+.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
5.48 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.54 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
29%

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